4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione
Description
4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione is a complex heterocyclic compound It features a unique structure that includes a chlorophenyl group, a pyridine ring, and a thiazolopyrimidine core
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-6-methyl-3-pyridin-2-yl-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-22-17(24)16-15(14(21-26-16)13-7-2-3-8-20-13)23(18(22)25)10-11-5-4-6-12(19)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWOAARKHMJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N(C1=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction, where a chlorophenyl moiety is introduced to the core structure.
Addition of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Uniqueness
4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
